{7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride
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Overview
Description
{7-azaspiro[35]nonan-5-yl}methanol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the methanol group and subsequent conversion to the hydrochloride salt. One common synthetic route involves the reaction of a suitable azaspiro precursor with formaldehyde under acidic conditions to form the methanol derivative, which is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
{7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
{7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
- (7-methyl-7-azaspiro[3.5]nonan-2-yl)methanol
Uniqueness
{7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride is unique due to the position of the methanol group on the spirocyclic structure. This positional difference can lead to variations in chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
2375268-54-3 |
---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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